5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
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Overview
Description
5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is a synthetic organic compound with the molecular formula C18H18N2O3 It is characterized by the presence of an ethoxy group, a methyl group, and a phenoxy group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution reaction where a phenol derivative reacts with the pyrazole intermediate.
Ethoxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenols or pyrazoles.
Scientific Research Applications
5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- 5-ethoxy-2-(4-(4-fluoro-phenoxy)-5-methyl-1H-pyrazol-3-yl)phenol
Uniqueness
5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy, methyl, and phenoxy groups attached to the pyrazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-23-15-10-12(2)17(16(22)11-15)18-19(13(3)20-21-18)24-14-8-6-5-7-9-14/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMTGOJYJZULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)C2=NNC(=C2OC3=CC=CC=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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